6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is an organic compound with a complex structure that includes both phenyl and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(N-Ethylaminocarbonyl)phenylboronic acid with 2-formylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-carboxyphenol.
Reduction: 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl groups may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyphenol
- 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
- 5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid
Uniqueness
6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both formyl and phenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-ethyl-3-(3-formyl-2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-16(20)12-6-3-5-11(9-12)14-8-4-7-13(10-18)15(14)19/h3-10,19H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHRGHNHKQPEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685297 |
Source
|
Record name | N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-47-9 |
Source
|
Record name | N-Ethyl-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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